molecular formula C21H27N3O2 B7179541 N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide

Cat. No.: B7179541
M. Wt: 353.5 g/mol
InChI Key: KBTKYRHWEJUGOS-UHFFFAOYSA-N
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Description

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a phenylethyl group, and a pyridinyl group

Properties

IUPAC Name

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17(26-20-8-5-11-22-15-20)21(25)23-14-19-10-13-24(16-19)12-9-18-6-3-2-4-7-18/h2-8,11,15,17,19H,9-10,12-14,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKYRHWEJUGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(C1)CCC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenylethyl group. The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone. The phenylethyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the coupling of the pyrrolidine derivative with 2-pyridin-3-yloxypropanamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-ylpyridine: A compound with a similar pyrrolidine and pyridine structure.

    N-(2-Phenylethyl)-N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-phenylacetamide: Another compound with a phenylethyl group and a pyrrolidine ring.

Uniqueness

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-2-pyridin-3-yloxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

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